AQX-016A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

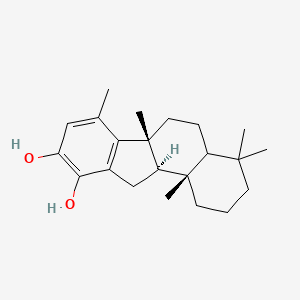

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |

InChI |

InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16?,17-,21+,22-/m1/s1 |

InChI Key |

DTFQQAANPRPMBC-CZVICOMLSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1[C@@]3(CCC4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

AQX-016A: A Deep Dive into its Mechanism of Action in PI3K Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AQX-016A, a potent and orally active small-molecule agonist of SH2-containing inositol-5'-phosphatase 1 (SHIP1). By activating SHIP1, this compound effectively inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cellular activation, proliferation, and survival in hematopoietic cells. This document details the molecular interactions, cellular effects, and preclinical evidence supporting this compound's therapeutic potential in inflammatory diseases.

Core Mechanism: Allosteric Activation of SHIP1

This compound functions by selectively activating SHIP1, a key negative regulator of the PI3K pathway predominantly expressed in immune and hematopoietic cells.[1][2] Unlike direct PI3K inhibitors, this compound enhances the natural braking mechanism of the cell, offering a targeted approach to downregulate excessive immune responses.[1][2]

The activation of SHIP1 by this compound is achieved through a novel allosteric mechanism.[1] This suggests that this compound binds to a site on the SHIP1 enzyme distinct from its active site, inducing a conformational change that enhances its catalytic activity. This targeted activation leads to the hydrolysis of the PI3K product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits downstream signaling proteins to the cell membrane.

The enzymatic action of SHIP1 converts PIP3 to phosphatidylinositol-3,4-bisphosphate (PI-3,4-P2). This reduction in cellular PIP3 levels is the linchpin of this compound's inhibitory effect on the PI3K pathway.

Downstream Signaling Consequences

By depleting intracellular PIP3, this compound prevents the recruitment and activation of key downstream effectors of the PI3K pathway. This includes the serine/threonine kinase Akt (also known as protein kinase B or PKB) and other kinases such as p38 MAPK and extracellular signal-regulated kinase (ERK). The inhibition of these signaling cascades ultimately leads to a reduction in pro-inflammatory responses.

A significant outcome of this pathway inhibition is the suppression of tumor necrosis factor-alpha (TNFα) production in macrophages. Studies have demonstrated that this compound dose-dependently inhibits LPS-stimulated TNFα production in a SHIP1-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Conditions | Source |

| SHIP1 Activation | 3-fold more potent than pelorol | Recombinant SHIP1 enzyme | In vitro enzyme assay | |

| 6-fold acceleration of activity | Recombinant SHIP1 enzyme | 2µM this compound | ||

| PI3K Pathway Inhibition | Abolished 3- to 5-fold increase in PIP3 | LPS-stimulated macrophages | 5 µg/mL this compound, 30 min | |

| TNFα Production Inhibition | ~30% inhibition | SHIP1+/+ macrophages | 3 µM this compound, 2h LPS | |

| ~50% inhibition | SHIP1+/+ macrophages | 15 µM this compound, 2h LPS | ||

| No significant inhibition | SHIP1-/- macrophages | Up to 15 µM this compound |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Animal Model | Conditions | Source |

| Plasma TNFα Reduction | Significant inhibition, comparable to dexamethasone | Mouse model of endotoxemia | 20 mg/kg this compound (oral), 30 min prior to LPS |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro SHIP1 Enzyme Activity Assay

-

Objective: To determine the direct effect of this compound on the catalytic activity of recombinant SHIP1.

-

Materials:

-

Recombinant SHIP1 enzyme

-

This compound dissolved in a suitable solvent (e.g., EtOH)

-

Aqueous buffer (e.g., 20 mM Tris HCl, pH 7.5, 10 mM MgCl2)

-

SHIP1 substrate (e.g., Ins(1,3,4,5)P4 or PI(3,4,5)P3)

-

Detection reagent for phosphate (e.g., Malachite Green-based reagent) or a fluorescence polarization assay for PI(3,4)P2.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the aqueous buffer.

-

In a microplate, add the recombinant SHIP1 enzyme to each well containing the different concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the SHIP1 substrate.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of product generated (inorganic phosphate or PI(3,4)P2) using a suitable detection method and a plate reader.

-

Calculate the fold-increase in SHIP1 activity relative to the vehicle control.

-

Cell-Based Assay for PI3K Pathway Inhibition (PIP3 Measurement)

-

Objective: To assess the ability of this compound to inhibit the accumulation of PIP3 in intact cells following stimulation.

-

Materials:

-

Primary bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774).

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer

-

ELISA kit or other method for quantifying PIP3 levels.

-

-

Procedure:

-

Culture macrophages in appropriate media.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) to induce PI3K activation.

-

Immediately lyse the cells and extract the lipids.

-

Quantify the intracellular levels of PIP3 using a competitive ELISA or mass spectrometry.

-

Normalize PIP3 levels to the total amount of protein or lipid in each sample.

-

Logical Relationship of this compound's Action

The therapeutic rationale for this compound is based on a clear, logical sequence of events that leverages the cell's endogenous regulatory mechanisms.

Conclusion

This compound represents a targeted approach to inhibiting the PI3K pathway by activating SHIP1, a natural negative regulator. Its specific action in hematopoietic cells minimizes the potential for off-target effects. The preclinical data strongly support its mechanism of action, demonstrating potent and selective activation of SHIP1, leading to the downstream suppression of pro-inflammatory signaling. This makes SHIP1 agonists like this compound a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases. Further research and clinical development will continue to elucidate the full potential of this innovative mechanism.

References

The Role of AQX-016A as a SHIP1 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AQX-016A, a potent and orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily expressed in hematopoietic cells. By activating SHIP1, this compound effectively reduces intracellular levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This mechanism of action leads to the attenuation of downstream signaling cascades, resulting in the inhibition of pro-inflammatory responses in various immune cells. This document summarizes the quantitative data from key preclinical studies, provides detailed experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to SHIP1 and the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] In immune cells, the PI3K pathway is essential for mediating inflammatory responses.[2] The pathway is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[3]

SHIP1, or Src homology 2 domain-containing inositol-5-phosphatase 1, is a crucial negative regulator of the PI3K pathway in hematopoietic cells.[1] It functions by dephosphorylating the 5' position of PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action terminates PIP3-dependent signaling and thereby dampens the inflammatory response. Dysregulation of the PI3K/SHIP1 axis is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers.

This compound: A Small-Molecule SHIP1 Agonist

This compound is an orally active and potent small-molecule agonist of SHIP1. It has been shown to activate the recombinant SHIP1 enzyme in vitro and stimulate SHIP1 activity in intact cells. By enhancing SHIP1's phosphatase activity, this compound effectively inhibits the PI3K pathway and subsequent pro-inflammatory responses, such as the production of tumor necrosis factor-alpha (TNF-α). Studies suggest that this compound and similar compounds bind to a previously undescribed allosteric activation domain within SHIP1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro SHIP1 Enzyme Activation by this compound

| Concentration of this compound | Fold Increase in SHIP1 Activity | Reference |

| 2 µM | 6-fold | |

| 5 µg/mL | 6-fold |

Table 2: Inhibition of TNF-α Production in Macrophages by this compound

| Cell Type | Stimulant | This compound Concentration | Incubation Time | % Inhibition of TNF-α | Reference |

| SHIP1+/+ Macrophages | 10 ng/mL LPS | 3 µM | 2 hours | 30% | |

| SHIP1+/+ Macrophages | 10 ng/mL LPS | 15 µM | 2 hours | 50% | |

| J774 and Peritoneal Macrophages | LPS | 1 µg/mL | 2 hours | Significant | |

| J774 and Peritoneal Macrophages | LPS | 5 µg/mL | 2 hours | Significant |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia

| Animal Model | Treatment | Dosage | Route | Effect on Plasma TNF-α | Reference |

| Mouse | This compound | 20 mg/kg | Oral | Significant inhibition |

Table 4: Effect of this compound on PI3K Pathway Signaling Molecules

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Macrophages | LPS | 0-5 µg/mL | Inhibits LPS-induced PKB (Akt) phosphorylation in a SHIP1-dependent manner | |

| Mast Cells | DNP-HSA | 30 µM | Inhibits phosphorylation of PKB (Akt), p38 MAPK, and ERK in SHIP1+/+ but not SHIP1-/- cells | |

| J16 Cells | 50 ng/mL LPS | 15 µM | Abolished the increase in PIP3 levels and increased PI-3,4-P2 levels |

Signaling Pathways and Experimental Workflows

SHIP1-Mediated Inhibition of the PI3K Signaling Pathway

The following diagram illustrates the central role of SHIP1 in negatively regulating the PI3K signaling pathway and the mechanism by which this compound enhances this inhibition.

Caption: this compound enhances SHIP1-mediated dephosphorylation of PIP3.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in vitro.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro SHIP1 Enzyme Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP1 by measuring the release of inorganic phosphate from a substrate.

Materials:

-

Recombinant SHIP1 enzyme

-

This compound

-

Phosphatase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Substrate: Phosphatidylinositol-3,4,5-trisphosphate (PIP3)

-

Malachite Green solution

-

Phosphate standard solution

-

96-well microplate

Protocol:

-

Prepare serial dilutions of this compound in the phosphatase assay buffer.

-

In a 96-well plate, add the recombinant SHIP1 enzyme to each well (except for the no-enzyme control).

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the PIP3 substrate to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Stop the reaction by adding the Malachite Green solution, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the amount of phosphate released in each sample.

-

Calculate the fold increase in SHIP1 activity relative to the vehicle control.

Macrophage Stimulation and TNF-α ELISA

This protocol details the stimulation of macrophages and the subsequent measurement of TNF-α production.

Materials:

-

Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, RAW264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

-

96-well cell culture plates

Protocol:

-

Seed macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 30 minutes to 2 hours.

-

Stimulate the macrophages with LPS (e.g., 10 ng/mL) for a specified time (e.g., 2-4 hours).

-

After stimulation, centrifuge the plates and carefully collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. Briefly: a. Coat a 96-well plate with a capture antibody against TNF-α. b. Add the collected supernatants and TNF-α standards to the wells and incubate. c. Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). d. After another wash, add the substrate for the enzyme and measure the resulting color change using a microplate reader.

-

Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percentage of inhibition by this compound.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins in the PI3K pathway.

Materials:

-

Macrophage or mast cell lysates (prepared as described in the workflow)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against phosphorylated and total forms of Akt, p38 MAPK, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

Mouse Model of Endotoxemia

This in vivo model is used to assess the anti-inflammatory effects of this compound.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Lipopolysaccharide (LPS)

-

Vehicle control

-

Blood collection supplies

Protocol:

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage.

-

After a set pre-treatment time (e.g., 30 minutes), inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 2 mg/kg).

-

At a specific time point post-LPS injection (e.g., 2 hours), collect blood samples from the mice.

-

Process the blood to obtain plasma.

-

Measure the levels of TNF-α in the plasma using a specific ELISA kit.

-

Compare the plasma TNF-α levels between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy.

Conclusion

This compound is a potent SHIP1 agonist that effectively inhibits the PI3K signaling pathway in hematopoietic cells. By enhancing the catalytic activity of SHIP1, this compound reduces the levels of the pro-inflammatory second messenger PIP3, leading to the suppression of downstream signaling and a reduction in inflammatory responses. The preclinical data strongly support the potential of this compound as a therapeutic agent for various inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further research into the mechanism and application of SHIP1 agonists.

References

The Discovery and Synthesis of AQX-016A: A SHIP1 Agonist Derived from Pelorol Analogs

A Technical Guide for Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of AQX-016A, a potent and selective small molecule agonist of the SH2-containing inositol 5-phosphatase 1 (SHIP1). Derived from analogs of the natural marine product pelorol, this compound represents a significant advancement in the modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of immune cell function. This document details the quantitative data supporting its development, the experimental protocols for its characterization, and visualizations of the key pathways and processes involved.

Discovery of this compound: From Marine Sponge to Potent SHIP1 Agonist

The journey to this compound began with the exploration of natural products from marine organisms, which are rich sources of structurally novel and biologically active compounds.[1][2] Pelorol, a labdane-type diterpene isolated from the sponge Dactylospongia elegans, was identified as a promising bioactive substance.[1][3]

Initial screening of extracts from this sponge revealed a compound that could activate SHIP1, a key negative regulator of the PI3K pathway.[4] Further investigation identified this compound as pelorol, which was found to induce a 2-fold activation of SHIP1 at a concentration of 5 µg/mL. This discovery prompted a medicinal chemistry program to synthesize and evaluate analogs of pelorol with the goal of enhancing its SHIP1 agonist activity.

This effort led to the synthesis of several analogs, including the tolyl analogue designated this compound. This compound demonstrated significantly improved biological activity compared to the parent compound, pelorol.

Logical Flow: From Natural Product to Lead Compound

Caption: Workflow from natural product screening to lead compound optimization.

Synthesis of this compound from Pelorol Analogs

This compound is a synthetic intermediate that was developed during the medicinal chemistry program aimed at improving the potency of pelorol. The synthesis of pelorol and its analogs, including this compound, typically starts from the readily available and inexpensive material (+)-sclareolide or (-)-sclareol. The total synthesis involves a multi-step process, with one reported synthesis of (-)-pelorol from (-)-sclareol taking 10 steps with an overall yield of 5.6%. A key step in many of the reported syntheses is a Suzuki coupling reaction to form the tetracyclic core of the meroterpenoid.

General Synthetic Scheme for Pelorol Analogs

Caption: Generalized synthetic route to pelorol analogs via Suzuki coupling.

Mechanism of Action: Selective SHIP1 Activation

This compound is an orally active and potent agonist of SHIP1. Its mechanism of action involves the direct activation of the SHIP1 enzyme, which then dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3 or PIP3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action effectively reduces the intracellular levels of PIP3, a critical second messenger in the PI3K signaling pathway. By decreasing PIP3 levels, this compound inhibits downstream signaling events, including the phosphorylation of Akt (also known as protein kinase B or PKB), p38 MAPK, and ERK.

Studies have shown that this compound preferentially activates SHIP1 over the closely related SHIP2. The activation is thought to occur through binding to a previously undescribed allosteric activation domain within SHIP1, and this interaction is dependent on the presence of the C2 domain of the enzyme. This targeted activation of SHIP1 in hematopoietic cells leads to the inhibition of immune cell responses, such as the production of tumor necrosis factor-alpha (TNFα) by macrophages.

PI3K/Akt Signaling Pathway and the Role of this compound

Caption: this compound activates SHIP1, reducing PIP3 levels and dampening PI3K signaling.

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound and related compounds.

Table 1: In Vitro SHIP1 Activation

| Compound | Concentration | Fold Activation of SHIP1 | Reference |

| Pelorol | 2 µM | 2-fold | |

| This compound | 2 µM | 6-fold | |

| Pelorol | 5 µg/mL | 2-fold | |

| This compound | same molar conc. as pelorol | 3-fold more potent |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Treatment | Effect | Reference |

| PIP3 Levels | Macrophages (LPS-stimulated) | This compound | Abolished the 3- to 5-fold increase in PIP3 | |

| PKB Phosphorylation | Macrophages (LPS-stimulated) | This compound (0-5 µg/mL) | Dose-dependent inhibition in SHIP1+/+ cells | |

| TNFα Production | J774 & Peritoneal Macrophages | This compound (1 and 5 µg/mL) | Significant inhibition | |

| TNFα Production | SHIP1+/+ Macrophages (LPS-stimulated) | This compound (0-6 µg/mL) | Selective inhibition | |

| TNFα Production | SHIP1-/- Macrophages (LPS-stimulated) | This compound (0-6 µg/mL) | No inhibition |

Table 3: PI3K Inhibitory Activity of Pelorol Analogs

| Compound | Substituent on Phenyl Ring | IC50 (µM) against PI3Kα | Reference |

| Pelorol | - | 38.17 | |

| Analog 2 | Carboxylic acid | 20.70 | |

| Analog 3 | Acetyl | 8.76 | |

| Analog 4 | Ethyl | 83.69 | |

| Analog 5 | Aldehyde | 5.06 | |

| Analog 6 | Cyano | 49.51 |

Experimental Protocols

In Vitro SHIP1 Activity Assay

This protocol describes a method to assess the ability of compounds like this compound to activate recombinant SHIP1 enzyme.

-

Enzyme and Substrate Preparation: Recombinant SHIP1 enzyme is purified. The substrate, Ins(1,3,4,5)P4, is prepared in an appropriate assay buffer.

-

Reaction Mixture: The test compound (e.g., this compound) at various concentrations is pre-incubated with the recombinant SHIP1 enzyme in the assay buffer for a specified time (e.g., 30 minutes).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, Ins(1,3,4,5)P4.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination and Detection: The reaction is terminated, and the amount of phosphate released from the dephosphorylation of the substrate is measured. This can be done using a colorimetric method such as a Malachite Green assay, which detects free phosphate.

-

Data Analysis: The rate of phosphate release is calculated and compared to a control reaction without the test compound. The fold activation is determined by dividing the rate in the presence of the compound by the rate in its absence.

Measurement of Intracellular PIP3 Levels

This protocol outlines the measurement of PIP3 levels in intact cells following stimulation and treatment.

-

Cell Culture and Labeling: Macrophages are cultured and metabolically labeled with [3H]-inositol.

-

Cell Treatment: Cells are pre-treated with the test compound (e.g., this compound) or a vehicle control for 30 minutes.

-

Cell Stimulation: Cells are then stimulated with an agonist like lipopolysaccharide (LPS) to activate the PI3K pathway for a specified time (e.g., 15 minutes).

-

Lipid Extraction: The reaction is stopped, and cellular lipids are extracted using a acidified organic solvent mixture (e.g., chloroform/methanol).

-

Lipid Separation: The extracted phosphoinositides are deacylated and separated by high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled PIP3 is quantified using a flow-scintillation detector. The results are normalized to the total amount of incorporated radioactivity.

Macrophage TNFα Production Assay

This protocol is used to determine the effect of this compound on the production of the pro-inflammatory cytokine TNFα.

-

Cell Plating: Bone marrow-derived macrophages (BMDMs) from both SHIP1+/+ and SHIP1-/- mice are plated in multi-well plates and allowed to adhere.

-

Pre-treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Stimulation: The macrophages are then stimulated with 10 ng/mL of LPS for 2 hours at 37°C to induce TNFα production.

-

Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

-

ELISA: The concentration of TNFα in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The amount of TNFα produced in the presence of this compound is compared to the vehicle-treated control. The results are often expressed as a percentage of the control.

Conclusion

This compound is a testament to the power of natural product-inspired drug discovery. Through the systematic modification of the pelorol scaffold, a potent and selective SHIP1 agonist was developed with significantly enhanced activity. Its ability to allosterically activate SHIP1 and consequently downregulate the PI3K pathway in hematopoietic cells underscores its potential as a therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on SHIP1 modulation and the broader field of PI3K pathway inhibitors.

References

Cellular Targets of AQX-016A in Hematopoietic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of AQX-016A, a potent and orally active small molecule, within hematopoietic cells. This compound has been identified as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document summarizes the quantitative data on its activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and experimental workflows.

Core Cellular Target: SHIP1

The primary cellular target of this compound in hematopoietic cells is the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a 145-kDa protein predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses by hydrolyzing the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[1][2]

This compound is a synthetic analog of the natural product pelorol and was developed to have greater SHIP1-activating activity.[3] It functions as an allosteric activator, binding to a novel domain within SHIP1 to enhance its enzymatic activity. This activation is specific, with this compound showing preferential activity for SHIP1 over the closely related SHIP2.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from in vitro and cellular assays.

Table 1: In Vitro Enzymatic Activity of this compound

| Compound | Concentration | Effect on SHIP1 Activity | Reference |

| This compound | 5 µg/mL | 6-fold increase in phosphate hydrolysis rate | |

| This compound | Not specified | 3 times more potent than pelorol |

Table 2: Cellular Activity of this compound in Hematopoietic Cells

| Cell Type | Treatment | Concentration | Effect | Reference |

| SHIP1+/+ Macrophages | LPS stimulation + this compound | 3 µM | 30% suppression of TNFα production | |

| SHIP1+/+ Macrophages | LPS stimulation + this compound | 15 µM | 50% suppression of TNFα production | |

| SHIP1-/- Macrophages | LPS stimulation + this compound | 15 µM | 15% suppression of TNFα production | |

| SHIP1+/+ Mast Cells | IgE + antigen stimulation + this compound | 15 µM | Inhibition of intracellular calcium level increase | |

| J774 and Peritoneal Macrophages | This compound | 1 and 5 µg/mL | Significant inhibition of TNFα |

Signaling Pathway of this compound Action

This compound exerts its effects by modulating the PI3K signaling pathway. The following diagram illustrates the mechanism of action.

References

AQX-016A: A SHIP1 Agonist for the Attenuation of TNFα Production and Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AQX-016A is a potent, orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). By allosterically activating SHIP1, this compound effectively downregulates the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cellular activation, proliferation, and inflammatory responses. This targeted mechanism of action leads to a significant reduction in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) and demonstrates considerable anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the mechanism, key experimental data, and methodologies related to the activity of this compound, serving as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions by binding to a previously undescribed allosteric activation domain within SHIP1.[1][2] This binding enhances the phosphatase activity of SHIP1, which is a key negative regulator of the PI3K pathway in hematopoietic cells.[1][3] The primary substrate for SHIP1 is phosphatidylinositol-3,4,5-trisphosphate (PIP3), a product of PI3K.[1] By hydrolyzing PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 effectively terminates downstream signaling cascades that are dependent on PIP3. This leads to the inhibition of key downstream effectors such as Akt (also known as Protein Kinase B or PKB), p38 MAPK, and ERK, ultimately suppressing immune cell activation and the production of inflammatory mediators.

References

Understanding the Pharmacokinetics of Oral AQX-016A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-016A is an orally active, potent small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] Developed as a synthetic analog of the natural marine sponge-derived compound pelorol, this compound demonstrated greater potency in activating SHIP1.[3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell activation, proliferation, and survival. By activating SHIP1, this compound was investigated for its potential therapeutic effects in inflammatory disorders.[4] However, concerns over its catechol moiety, which can lead to unwanted in vivo side effects, diminished its appeal for further development.[2] This guide provides a comprehensive overview of the publicly available data on this compound, with a focus on its mechanism of action and the experimental protocols used to evaluate its effects.

It is important to note that while this compound has been studied in preclinical models, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. This document will therefore focus on the existing data regarding its biological activity and the methodologies of the studies in which it was assessed.

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions by allosterically activating SHIP1, which enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action effectively counteracts the activity of PI3K, a key signaling molecule in immune and hematopoietic cells. The reduction in PIP3 levels leads to the inhibition of downstream signaling events, including the phosphorylation of Akt (also known as Protein Kinase B or PKB), and ultimately suppresses inflammatory responses.

Caption: PI3K/SHIP1 Signaling Pathway Modulation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments cited in the literature are provided below.

In Vitro SHIP1 Enzyme Activity Assay

-

Objective: To determine the direct effect of this compound on SHIP1 enzyme activity.

-

Methodology:

-

Recombinant SHIP1 enzyme was used in a chromogenic assay.

-

This compound, dissolved in ethanol and diluted in an aqueous buffer (20 mM Tris HCl, pH 7.5, and 10 mM MgCl2), was added to the assay.

-

The SHIP1-mediated dephosphorylation of a substrate, such as Ins(1,3,4,5)P4, was monitored.

-

The rate of phosphate hydrolysis was measured to determine the fold acceleration of SHIP1 activity.

-

In Vitro Cell-Based Assays

-

Objective: To assess the effect of this compound on immune cell activation and signaling.

-

Cell Types:

-

Bone marrow-derived macrophages (BMDMs) from SHIP1+/+ and SHIP1-/- mice.

-

J774 macrophage cell line.

-

Peritoneal macrophages.

-

Bone marrow-derived mast cells from SHIP1+/+ and SHIP1-/- mice.

-

-

General Protocol:

-

Cells were pre-treated with this compound or a vehicle control for 30 minutes.

-

Cells were then stimulated with an inflammatory agent (e.g., 10 ng/mL LPS for macrophages or 20 ng/mL DNP-HSA for IgE-loaded mast cells).

-

Following stimulation (ranging from 5 minutes to 2 hours), cell lysates or supernatants were collected for analysis.

-

-

Outcome Measures:

-

TNF-α Production: Measured by ELISA in cell culture supernatants.

-

Phosphoprotein Analysis: Levels of phosphorylated proteins (e.g., Akt, p38 MAPK, ERK) were determined by immunoblot analysis of total-cell lysates.

-

Intracellular Calcium Levels: Monitored over time by spectrofluorometry in Fura-2 loaded mast cells.

-

In Vivo Mouse Model of Endotoxemia

-

Objective: To evaluate the anti-inflammatory efficacy of orally administered this compound in a mouse model of sepsis.

-

Animal Model: Mice (specific strain not always detailed).

-

Methodology:

-

Mice were orally administered a single dose of 20 mg/kg this compound or a vehicle control.

-

30 minutes after drug administration, mice received an intraperitoneal injection of 2 mg/kg lipopolysaccharide (LPS).

-

Blood was collected 2 hours after the LPS injection.

-

-

Outcome Measure: Plasma TNF-α levels were determined by ELISA.

Caption: In Vivo Experimental Workflow for Endotoxemia Model.

Data Summary

While specific pharmacokinetic data for this compound is unavailable, the following tables summarize the key findings from in vitro and in vivo studies.

| In Vitro Activity of this compound | |

| Parameter | Observation |

| SHIP1 Enzyme Activation | At 2µM, this compound demonstrated a 6-fold acceleration of SHIP1 mediated dephosphorylation. |

| PI3K Pathway Inhibition | Inhibited the PI3K-mediated increase in intracellular PIP3 levels. |

| TNF-α Inhibition (Macrophages) | Significantly inhibited TNF-α production in a dose-dependent manner (tested at 1 and 5 µg/mL). |

| Cell Signaling | Inhibited LPS-induced phosphorylation of Akt in a SHIP1-dependent manner. |

| Mast Cell Activation | Inhibited PI3K-dependent mast cell responses in a SHIP1-dependent manner. |

| In Vivo Study of Oral this compound | |

| Parameter | Details |

| Animal Model | Mouse model of endotoxemia |

| Dose | 20 mg/kg, administered orally |

| Primary Outcome | Significantly inhibited plasma TNF-α levels |

| Pharmacokinetic Data | Not Reported |

Conclusion

This compound is a potent, orally active SHIP1 agonist that demonstrated efficacy in preclinical models of inflammation by inhibiting the PI3K signaling pathway. The available literature provides a solid foundation for understanding its mechanism of action and biological effects. However, a comprehensive pharmacokinetic profile of oral this compound, including key parameters like Cmax, Tmax, AUC, and half-life, is not publicly available. The development of this compound was likely halted due to the presence of a catechol moiety, which is associated with potential toxicities. Subsequent research efforts focused on developing next-generation SHIP1 activators, such as AQX-1125, with improved drug-like properties. For researchers interested in the therapeutic potential of SHIP1 activation, the studies on this compound provide valuable insights into the target's druggability and the biological consequences of its activation.

References

- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Research on AQX-016A in Inflammatory Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular activation, proliferation, and survival, making it a critical mediator in inflammatory and immune responses. Dysregulation of this pathway is implicated in a host of inflammatory disorders and cancers. While direct inhibition of PI3K has been a major therapeutic focus, an alternative strategy involves activating its negative regulators. The SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) is an ideal target for this approach, as its expression is primarily restricted to hematopoietic cells, promising a targeted therapeutic effect with potentially fewer off-target effects.

This document details the preclinical exploratory research on AQX-016A, a first-in-class, potent, and orally active small-molecule agonist of SHIP1. This compound, a synthetic analog of the natural marine sponge product pelorol, has demonstrated significant anti-inflammatory properties by selectively activating SHIP1, thereby downregulating the PI3K pathway in key immune cells. We present a comprehensive overview of its mechanism of action, supported by in vitro and in vivo data from various inflammatory models.

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions by directly binding to and allosterically activating the SHIP1 enzyme.[1] In the canonical PI3K pathway, extracellular signals activate PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, recruiting and activating downstream proteins like Protein Kinase B (PKB/Akt), leading to a cascade of events that promote inflammation.[1]

SHIP1 counteracts this process by hydrolyzing the 5'-phosphate from PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] This action effectively terminates the PI3K signal. This compound enhances this natural braking mechanism. By activating SHIP1, it accelerates the degradation of PIP3, reduces the activation of downstream effectors like PKB, p38 MAPK, and ERK, and ultimately suppresses the inflammatory response in a SHIP1-dependent manner. Studies have shown that the C2 domain of the SHIP1 enzyme is essential for this agonistic activity by pelorol-based compounds like this compound.

In Vitro Efficacy in Inflammatory Cell Models

The anti-inflammatory activity of this compound has been validated in primary hematopoietic cells, including macrophages and mast cells, which are key drivers of inflammatory diseases.

Macrophage Activation Studies

In various macrophage cell types, this compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production following stimulation with lipopolysaccharide (LPS). This inhibitory effect was shown to be entirely dependent on the presence of SHIP1, as the compound had minimal effect in macrophages derived from SHIP1-deficient (SHIP1-/-) mice.

Table 1: Summary of this compound In Vitro Activity in Macrophages

| Cell Type | Stimulant | This compound Conc. | Endpoint Measured | Result | Reference |

|---|---|---|---|---|---|

| SHIP1+/+ BMDM | LPS (10 ng/mL) | 3 µM | TNFα Production | ~30% inhibition | |

| SHIP1+/+ BMDM | LPS (10 ng/mL) | 15 µM | TNFα Production | ~50% inhibition | |

| SHIP1-/- BMDM | LPS (10 ng/mL) | 15 µM | TNFα Production | ~15% inhibition (not significant) | |

| J774 & Peritoneal | LPS | 1-5 µg/mL | TNFα Production | Significant inhibition | |

| SHIP1+/+ BMDM | LPS | 0-5 µg/mL | PKB/Akt Phosphorylation | Dose-dependent inhibition | |

| SHIP1-/- BMDM | LPS | 0-5 µg/mL | PKB/Akt Phosphorylation | No inhibition | |

| Macrophages (general) | LPS | 5 µg/mL | Intracellular PIP3 levels | Abolished LPS-induced increase |

| Macrophages (general) | LPS | 5 µg/mL | Intracellular PI(3,4)P2 levels | Corresponding increase observed | |

Mast Cell Activation Studies

Mast cell degranulation is a critical event in allergic and anaphylactic reactions, driven by PI3K signaling. This compound effectively inhibited the activation of key downstream signaling molecules in mast cells derived from SHIP1+/+ mice but not in those from SHIP1-/- mice, further confirming its specific on-target activity.

Table 2: Summary of this compound In Vitro Activity in Mast Cells

| Cell Type | Stimulant | This compound Conc. | Endpoint Measured | Result | Reference |

|---|---|---|---|---|---|

| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | PKB/Akt Phosphorylation | Inhibited | |

| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | p38 MAPK Phosphorylation | Inhibited | |

| SHIP1+/+ Mast Cells | IgE + Antigen | Not specified | ERK Phosphorylation | Inhibited |

| SHIP1-/- Mast Cells | IgE + Antigen | Not specified | PKB, p38, ERK Phosphorylation | No inhibition | |

Experimental Protocols: In Vitro Assays

Protocol: Bone Marrow-Derived Macrophage (BMDM) Stimulation Assay

This protocol outlines the general steps for assessing the effect of this compound on cytokine production in BMDMs.

-

Cell Isolation and Culture: Bone marrow is harvested from the femurs and tibias of SHIP1+/+ and SHIP1-/- mice. Progenitor cells are cultured for 7-10 days in media containing M-CSF to differentiate them into macrophages.

-

Cell Plating: Differentiated BMDMs are harvested and plated into 96-well plates at a density of approximately 1x10^5 cells/well and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated for 30 minutes with varying concentrations of this compound (e.g., 0-15 µM) or a vehicle control (carrier).

-

Stimulation: Macrophages are stimulated with 10 ng/mL of LPS to induce an inflammatory response.

-

Incubation: The plates are incubated at 37°C for 2-4 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of TNFα in the supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Results are expressed as a percentage of the TNFα produced by LPS-stimulated cells treated with the vehicle control.

In Vivo Efficacy in Inflammatory Disease Models

The therapeutic potential of this compound was evaluated in established mouse models of acute inflammation, demonstrating that its in vitro activity translates to in vivo efficacy.

Mouse Model of Endotoxemia

Endotoxemia, induced by a systemic LPS challenge, mimics aspects of sepsis and severe systemic inflammation. Oral administration of this compound prior to the LPS challenge provided significant protection, markedly reducing the levels of circulating plasma TNFα, a key mediator of endotoxic shock.

Mouse Model of Acute Cutaneous Anaphylaxis

This model assesses mast cell-driven allergic inflammation in the skin. In vivo administration of SHIP1 agonists, including analogs of this compound, was shown to be protective, indicating a potential role for these compounds in treating allergic inflammatory conditions.

Table 3: Summary of this compound In Vivo Efficacy

| Model | Species | This compound Dose & Route | Endpoint Measured | Result | Reference |

|---|---|---|---|---|---|

| Endotoxemia | Mouse | 20 mg/kg, Oral | Plasma TNFα levels | Significant inhibition of LPS-induced TNFα |

| Acute Cutaneous Anaphylaxis | Mouse | Not specified | Neutrophil-specific myeloperoxidase (MPO) | Protective effect observed | |

Experimental Protocols: In Vivo Models

Protocol: Mouse Endotoxemia Model

This protocol describes the methodology for evaluating the in vivo efficacy of this compound against LPS-induced systemic inflammation.

-

Animal Acclimation: Mice (e.g., C57BL/6) are acclimated for at least one week prior to the experiment.

-

Compound Administration: A cohort of mice is administered this compound (e.g., 20 mg/kg) orally (p.o.). A control group receives the vehicle.

-

Waiting Period: A 30-minute interval is allowed for drug absorption.

-

LPS Challenge: Mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) to induce endotoxemia.

-

Blood Collection: Two hours after the LPS injection, blood is collected from the mice via cardiac puncture or another appropriate method.

-

Plasma Separation: Blood samples are processed to separate the plasma.

-

Cytokine Measurement: Plasma TNFα levels are quantified by ELISA.

-

Data Analysis: TNFα levels in the this compound-treated group are compared to those in the vehicle-treated control group.

Discussion and Future Perspective

The exploratory research on this compound provides compelling proof-of-principle that small-molecule activation of SHIP1 is a viable therapeutic strategy for inhibiting PI3K-dependent processes in inflammatory diseases. The compound demonstrates potent, SHIP1-specific anti-inflammatory activity both in isolated immune cells and in robust animal models of acute inflammation.

While highly effective preclinically, the development of this compound itself was hampered by the presence of a catechol moiety, a chemical structure often associated with in vivo toxicity. This led to the synthesis of improved analogs like AQX-MN100, which lacks the catechol group but retains equivalent potency and specificity for SHIP1.

The field of SHIP1 agonists has continued to evolve. The subsequent clinical development and ultimate failure of a different SHIP1 agonist, AQX-1125, for inflammatory bladder disease highlighted the challenges in translating this mechanism to the clinic, although later studies questioned whether AQX-1125 was an effective SHIP1 binder. More recently, novel classes of SHIP1 agonists with different mechanisms of action, such as K306 which does not require the C2 domain for activation, have been discovered, renewing interest in this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for AQX-016A in In Vitro Cell Culture

For Research Use Only.

Introduction

AQX-016A is a potent and orally active small-molecule agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily expressed in hematopoietic cells.[2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby attenuating PI3K-mediated downstream signaling.[2][3] This mechanism of action makes this compound a valuable tool for studying the role of the PI3K/Akt signaling cascade in immune cell activation, proliferation, and inflammatory responses.[2] In vitro, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and suppress the phosphorylation of key signaling proteins like Akt, p38 MAPK, and ERK in a SHIP1-dependent manner.

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to investigate its effects on inflammatory signaling pathways. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibition of TNF-α Production by this compound

| Cell Type | Stimulant | This compound Concentration | Incubation Time | Result |

| J774 Macrophages | LPS | 1 µg/mL | 2 hours | Significant inhibition of TNF-α |

| J774 Macrophages | LPS | 5 µg/mL | 2 hours | Significant inhibition of TNF-α |

| Peritoneal Macrophages | LPS | 1 µg/mL | 2 hours | Significant inhibition of TNF-α |

| Peritoneal Macrophages | LPS | 5 µg/mL | 2 hours | Significant inhibition of TNF-α |

| SHIP1+/+ BMDM | LPS | 0-6 µg/mL | 30 minutes pre-treatment | Dose-dependent inhibition of TNF-α |

| SHIP1-/- BMDM | LPS | 0-6 µg/mL | 30 minutes pre-treatment | No inhibition of TNF-α |

Table 2: Effect of this compound on PI3K Pathway Components

| Cell Type | Stimulant | This compound Concentration | Incubation Time | Measured Parameter | Result |

| Macrophages | LPS | 5 µg/mL | 30 minutes | Intracellular PIP3 levels | Abolished LPS-induced increase |

| Macrophages | LPS | 5 µg/mL | 30 minutes | Intracellular PI(3,4)P2 levels | Corresponding increase |

| SHIP1+/+ Macrophages | LPS (10 ng/mL) | Not specified | 30 minutes | PKB (Akt) phosphorylation | Dose-dependent inhibition |

| SHIP1-/- Macrophages | LPS (10 ng/mL) | Not specified | 30 minutes | PKB (Akt) phosphorylation | No inhibition |

| SHIP1+/+ Mast Cells | DNP-HSA | 30 µM | 30 minutes | PKB, p38 MAPK, ERK phosphorylation | Inhibition |

| SHIP1-/- Mast Cells | DNP-HSA | 30 µM | 30 minutes | PKB, p38 MAPK, ERK phosphorylation | No inhibition |

Table 3: SHIP1 Enzyme Activity Assay

| Compound | Concentration | Substrate | Result |

| This compound | 15 µM | Not specified | Increased SHIP1 enzyme activity |

Experimental Protocols

Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.

Materials:

-

Complete Medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).

-

Red blood cell lysis buffer.

-

70 µm and 40 µm cell strainers.

-

Sterile dissection tools.

Protocol:

-

Euthanize a mouse according to approved institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, and carefully remove all muscle and connective tissue.

-

Cut the ends of the bones and flush the bone marrow with complete medium using a syringe and a 25G needle into a sterile 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any debris.

-

Centrifuge the cells at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in red blood cell lysis buffer for 30 seconds.

-

Add 20 mL of complete medium to neutralize the lysis buffer and centrifuge again.

-

Resuspend the cell pellet in complete medium and pass through a 40 µm cell strainer.

-

Count the cells and plate them in non-tissue culture-treated petri dishes at a density of 1x10^6 cells/mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 4, add an equal volume of fresh complete medium to the culture.

-

By day 7, the macrophages will be differentiated and adherent, ready for use in experiments.

TNF-α Release Assay in Macrophages

This protocol details the procedure for measuring the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from macrophages (e.g., J774 cells or BMDMs).

Materials:

-

J774 macrophages or differentiated BMDMs.

-

Complete cell culture medium.

-

This compound stock solution (dissolved in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

ELISA kit for mouse TNF-α.

Protocol:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30 minutes to 2 hours at 37°C.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours at 37°C. Include an unstimulated control group.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol outlines the steps to analyze the phosphorylation status of proteins such as Akt (PKB), ERK, and p38 MAPK following treatment with this compound.

Materials:

-

Macrophages or mast cells.

-

This compound and appropriate cell stimulant (e.g., LPS or DNP-HSA).

-

Ice-cold PBS.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Plate cells and treat with this compound and stimulant as described in the TNF-α release assay. A typical stimulation time for phosphorylation events is 5-15 minutes.

-

After treatment, place the culture dish on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

SHIP1 Enzyme Activity Assay

This protocol provides a general framework for a malachite green-based assay to measure SHIP1 activity in vitro.

Materials:

-

Recombinant human SHIP1 enzyme.

-

This compound.

-

SHIP1 substrate, e.g., diC8-PI(3,4,5)P3.

-

Assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2).

-

Malachite green reagent.

Protocol:

-

Prepare dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant SHIP1 enzyme and the different concentrations of this compound or a vehicle control.

-

Pre-incubate the enzyme and compound mixture for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the SHIP1 substrate.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.

-

After a color development step (typically 15-30 minutes at room temperature), measure the absorbance at ~620-640 nm.

-

Calculate the amount of phosphate released based on a standard curve generated with known phosphate concentrations.

PIP3 Quantification Assay

This protocol describes the quantification of intracellular PIP3 levels using a competitive ELISA-based method.

Materials:

-

Cultured cells.

-

This compound and cell stimulant.

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl).

-

Commercially available PIP3 quantification ELISA kit.

Protocol:

-

Culture and treat cells with this compound and a stimulant as required.

-

Lyse the cells and extract the lipids according to the protocol provided with the PIP3 quantification kit. This typically involves a series of steps with organic solvents to separate the lipid fraction.

-

Dry the extracted lipid samples.

-

Resuspend the lipid samples in the assay buffer provided in the kit.

-

Perform the competitive ELISA according to the manufacturer's instructions. This generally involves incubating the samples with a PIP3 detector protein and then adding this mixture to a plate coated with a PIP3-competitor.

-

The amount of detector protein bound to the plate is inversely proportional to the amount of PIP3 in the sample.

-

A secondary antibody conjugated to HRP and a colorimetric substrate are used for detection.

-

Measure the absorbance at 450 nm and calculate the PIP3 concentration based on a standard curve.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

References

Application Notes and Protocols for AQX-016A in a Mouse Model of Endotoxemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AQX-016A, a potent and orally active SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist, in a lipopolysaccharide (LPS)-induced mouse model of endotoxemia. This model is a valuable tool for investigating the anti-inflammatory properties of therapeutic candidates.

Introduction

Endotoxemia, a systemic inflammatory response triggered by bacterial endotoxins like LPS, is characterized by the excessive production of pro-inflammatory cytokines, leading to tissue damage and organ failure. The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in mediating these inflammatory responses. This compound is a small molecule that allosterically activates SHIP1, a key negative regulator of the PI3K pathway in hematopoietic cells.[1][2] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K pathway, thereby dampening downstream inflammatory signaling and reducing the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα).[3][4]

Mechanism of Action of this compound

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following table summarizes the quantitative data from a representative in vivo study demonstrating the efficacy of this compound in a mouse model of endotoxemia.

| Treatment Group | Dosage | Route of Administration | Plasma TNFα (pg/mL) 2 hours post-LPS |

| Vehicle Control | - | Oral | High |

| This compound | 20 mg/kg | Oral | Significantly Reduced |

| Dexamethasone (Positive Control) | 0.4 mg/kg | Oral | Significantly Reduced |

Note: This table is a qualitative summary based on published findings.[1] Actual values will vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in a mouse model of endotoxemia.

Materials and Reagents

-

This compound: (Source: e.g., MedChemExpress)

-

Lipopolysaccharide (LPS): (from E. coli serotype O111:B4, Sigma-Aldrich)

-

Vehicle for this compound: Cremophor EL (Sigma-Aldrich) and sterile Phosphate-Buffered Saline (PBS)

-

Vehicle for LPS: Sterile, pyrogen-free 0.9% saline or PBS

-

Mice: C57BL/6 mice (6-8 weeks old) are commonly used.

-

Anesthesia: Isoflurane or other appropriate anesthetic.

-

Blood Collection Supplies: EDTA-coated microcentrifuge tubes, syringes, needles.

-

ELISA Kit: Mouse TNFα ELISA kit.

Protocol 1: Preparation of this compound and LPS Solutions

1.1 this compound Formulation for Oral Gavage:

-

Prepare a stock solution of this compound by dissolving it in 100% Cremophor EL to a concentration of 50 mg/mL.

-

On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration for oral administration (e.g., for a 20 mg/kg dose in a 20g mouse receiving 200 µL, the final concentration would be 2 mg/mL).

1.2 LPS Solution for Intraperitoneal Injection:

-

Reconstitute lyophilized LPS in sterile, pyrogen-free saline or PBS to a stock concentration of 1 mg/mL.

-

Further dilute the stock solution with sterile saline or PBS to the final working concentration for injection (e.g., for a 2 mg/kg dose in a 20g mouse receiving 200 µL, the final concentration would be 0.2 mg/mL).

Protocol 2: In Vivo Mouse Model of Endotoxemia

Figure 2: Experimental workflow for the in vivo study.

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Positive Control).

-

This compound Administration: Administer the prepared this compound solution (20 mg/kg) or vehicle orally to the respective groups.

-

Waiting Period: Wait for 30 minutes to allow for the absorption of the orally administered compound.

-

LPS Induction of Endotoxemia: Inject the prepared LPS solution (2 mg/kg) intraperitoneally into all mice.

-

Monitoring: Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection).

-

Blood Collection: At 2 hours post-LPS injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.

-

Plasma Isolation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until further analysis.

Protocol 3: Measurement of Plasma TNFα Levels

-

ELISA Procedure: Quantify the concentration of TNFα in the collected plasma samples using a commercially available mouse TNFα ELISA kit.

-

Manufacturer's Instructions: Strictly follow the instructions provided by the ELISA kit manufacturer for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.

-

Data Analysis: Determine the TNFα concentrations in the samples by comparing their absorbance values to the standard curve. Analyze the data for statistical significance between the treatment groups.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-inflammatory efficacy of the SHIP1 agonist this compound in a clinically relevant mouse model of endotoxemia. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data for researchers in the field of inflammation and drug discovery.

References

Application Notes and Protocols for AQX-016A in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of AQX-016A, a potent and orally active SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist. This compound is a valuable tool for investigating the therapeutic potential of SHIP1 activation in various inflammatory disease models.

Mechanism of Action

This compound is an allosteric activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells. SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation, SHIP1 hydrolyzes the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2). This action reduces the levels of the second messenger PIP3, thereby dampening the downstream signaling cascade, including the phosphorylation and activation of Akt. By inhibiting the PI3K/Akt pathway, this compound can suppress the activation of various immune cells, such as macrophages and mast cells, and reduce the production of pro-inflammatory cytokines like TNF-α.

Signaling Pathway of this compound

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Akt (p-Akt) Following AQX-016A Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-016A is a potent and specific small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway in hematopoietic cells.[1] By activating SHIP1, this compound enhances the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K.[1][2] This leads to a reduction in downstream signaling events, including the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[3] Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth. Its activation is dependent on phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[4]

Western blotting is a fundamental technique to elucidate the on-target effects of compounds like this compound by measuring the phosphorylation status of key signaling proteins. This document provides a detailed protocol for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) in response to this compound treatment in a relevant cell line.

Signaling Pathway and Experimental Logic

The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of action for this compound.

Caption: PI3K/Akt signaling and this compound's point of intervention.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Caption: Workflow for p-Akt Western blot analysis after this compound treatment.

Detailed Experimental Protocol

This protocol is optimized for adherent cells and can be adapted for suspension cells with minor modifications.

Cell Culture and Treatment

-

Seed hematopoietic cells (e.g., macrophages or mast cells) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

The following day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal Akt phosphorylation.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL LPS for macrophages) for 15 minutes to induce Akt phosphorylation.

-

Place the plates on ice to stop the reaction.

Cell Lysis

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.

-

RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).

-

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Centrifuge briefly and store at -20°C or proceed directly to electrophoresis.

SDS-PAGE and Protein Transfer

-

Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their durability, especially if stripping and re-probing is planned.

Immunoblotting

-

Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.

-

Primary Antibody Incubation: Dilute the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000) in 5% BSA/TBST. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system.

Stripping and Re-probing (Optional)

To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt or a housekeeping protein like β-actin or GAPDH.

-

Stripping: Wash the membrane in TBST after chemiluminescent detection. Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.

-

Mild Stripping Buffer: 1.5% (w/v) Glycine, 0.1% (w/v) SDS, 1% (v/v) Tween 20, adjust pH to 2.2.

-

-

Washing: Wash the membrane extensively with PBS and then TBST.

-

Re-blocking: Block the membrane again with 5% BSA/TBST for 1 hour.

-

Re-probing: Proceed with the primary antibody incubation for total Akt or a loading control, following the steps from 6.2 onwards.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands should be performed, and the p-Akt signal should be normalized to the total Akt or loading control signal.

| Treatment Group | This compound Conc. (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SEM) | % Inhibition of Akt Phosphorylation |

| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |

| This compound | 1 | 0.75 ± 0.06 | 25% |

| This compound | 5 | 0.42 ± 0.05 | 58% |

| This compound | 10 | 0.21 ± 0.04 | 79% |

| This compound | 20 | 0.10 ± 0.03 | 90% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effect of the SHIP1 agonist this compound on the PI3K/Akt signaling pathway. By quantifying the reduction in Akt phosphorylation, researchers can effectively determine the cellular potency and mechanism of action of this compound, aiding in its preclinical evaluation for various inflammatory disorders and cancers.

References

Application Notes and Protocols: Measuring TNFα Inhibition by AQX-016A using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction